molecular formula C18H20N4O3 B13822101 6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B13822101
M. Wt: 340.4 g/mol
InChI Key: DUZBFXLFVAQZLK-UHFFFAOYSA-N
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Description

6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of dihydropyrano[2,3-c]pyrazole derivatives, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

The synthesis of 6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of diethyloxalacetate sodium salt with an aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid . This reaction proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

6-amino-4-(2,4-diethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H20N4O3/c1-4-23-11-6-7-12(14(8-11)24-5-2)16-13(9-19)17(20)25-18-15(16)10(3)21-22-18/h6-8,16H,4-5,20H2,1-3H3,(H,21,22)

InChI Key

DUZBFXLFVAQZLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC

Origin of Product

United States

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